molecular formula C18H16N2O4 B2494470 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide CAS No. 358677-01-7

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B2494470
CAS No.: 358677-01-7
M. Wt: 324.336
InChI Key: LPRNSXCFKIPQAJ-UHFFFAOYSA-N
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Description

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is an organic compound known for its unique chemical structure and properties. This compound features a cyano group, a hydroxy-methoxyphenyl group, and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-methoxyaniline in the presence of a base, followed by the addition of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography can also be integral to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyano group can also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(4-hydroxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
  • 2-cyano-3-(4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
  • 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylprop-2-enamide

Uniqueness

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research and application.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-16-6-4-3-5-14(16)20-18(22)13(11-19)9-12-7-8-15(21)17(10-12)24-2/h3-10,21H,1-2H3,(H,20,22)/b13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRNSXCFKIPQAJ-LCYFTJDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=C(C=C2)O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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